molecular formula C11H14ClNO2 B142430 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride CAS No. 20232-39-7

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride

Cat. No. B142430
CAS RN: 20232-39-7
M. Wt: 227.69 g/mol
InChI Key: PQXVEYYRJHMTEV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride is a chemical compound that has been the subject of various studies due to its potential pharmacological properties. Research has focused on its synthesis, molecular structure, and potential applications in medicine, particularly in the treatment of epilepsy and hypertension, as well as its anticonvulsant and antihypoxic activities .

Synthesis Analysis

The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives has been explored through different methods. One approach involves the Bischler-Napieralski reaction, followed by reduction and salt formation with muriatic acid, yielding a compound with a 41.1% overall yield . Another method includes the selective ether cleavage of 6,7-dimethoxyisoquinoline derivatives under the influence of concentrated hydrobromic acid . Additionally, the synthesis of related compounds with sulfonamide functions has been reported, aiming to identify novel anticonvulsant agents .

Molecular Structure Analysis

The molecular structure of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives has been elucidated using X-ray crystallography. The studies have revealed details such as the conformation of the six-membered hetero ring and the orientation of substituents around the isoquinoline system . These structural insights are crucial for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives includes their ability to undergo ether cleavage and to form various functionalized compounds. For instance, the introduction of a sulfonamide group has been explored to enhance anticonvulsant properties and to target specific enzymes like carbonic anhydrase . The modification of substituents on the isoquinoline ring has also been studied to improve pharmacological profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride and its derivatives, such as solubility, have been characterized to facilitate their use in pharmacological applications. For example, the synthesis of N-R-amide hydrochlorides of a related compound demonstrated good water solubility and high antihypoxic effects, indicating potential as an antioxidant . The hypotensive properties of 4-amino-6,7-dimethoxyisoquinoline hydrochloride have also been confirmed in animal models .

Scientific Research Applications

Photophysical Properties

  • Photophysical Behavior : The spectral and luminescent properties of 6,7-Dimethoxy-3,4-dihydroisoquinoline in protic solvents were studied, revealing the presence of emission centers from both solvated initial molecules and their protonated cationic forms. This study contributes to understanding the molecule's photophysical behavior in different environments (Dubouski et al., 2006).

Chemical Synthesis and Reactions

  • Selective Ether Cleavage : Research has shown that 6,7-Dimethoxy-3,4-dihydroisoquinoline can undergo selective ether cleavage under specific conditions, leading to the production of 6-methoxy-7-hydroxy-isoquinoline derivatives (Bruderer & Brossi, 1965).
  • Novel Reactions and Synthesis : The compound has been involved in novel chemical reactions, such as cycloadditions with various electron-deficient olefins, leading to diverse cycloadducts with high regio- and stereoselectivity (Nyerges et al., 2005).
  • Enantioselective Synthesis : It has been used in the enantioselective synthesis of various alkaloids, demonstrating its potential in the field of asymmetric synthesis (Blank & Opatz, 2011).

Biological and Pharmacological Research

  • Analgesic and Anti-Inflammatory Effects : Some derivatives of 6,7-Dimethoxy-3,4-dihydroisoquinoline have shown promising analgesic and anti-inflammatory effects, suggesting potential medicinal applications (Rakhmanova et al., 2022).
  • Cytotoxicity and Docking Simulation : Studies on novel annulated dihydroisoquinoline heterocycles derived from this compound have revealed their cytotoxicity against various cancer cell lines, as well as insights from molecular docking simulations (Saleh et al., 2020).
  • Pesticidal Activities : Research has also been conducted on the synthesis and testing of heterocyclic analogs, including those derived from 6,7-Dimethoxy-3,4-dihydroisoquinoline, for potential pesticidal activities (Pyrko, 2022).

Safety And Hazards

This compound is harmful in contact with skin and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXVEYYRJHMTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NCCC2=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942339
Record name 6,7-Dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride

CAS RN

20232-39-7
Record name Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20232-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20232-39-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216069
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDRO-6,7-DIMETHOXYISOQUINOLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL5C66P4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
S Yamada - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
A new type of ring closure has been established for the synthesis of some 1-substituted-6, 7-dimethoxy-3, 4-dihydroisoquinoline derivatives through desulfurization of N-(3, 4-…
Number of citations: 3 www.jstage.jst.go.jp
I Szatmári, J Sas, F Fülöp - Tetrahedron Letters, 2013 - Elsevier
The direct aza-Friedel–Crafts reaction of indole with 3,4-dihydroisoquinolines, 4,6-dihydro-3H-benzo[c]azepine and 6,7-dihydrothieno[2,3-c]pyridine led to the formation of 3-substituted …
Number of citations: 16 www.sciencedirect.com
M ONDA, R MATSUI, Y SUGAMA - Chemical and Pharmaceutical …, 1977 - jstage.jst.go.jp
Twice annulations of 6, 7—dimethoxy—3, 4-dihydr0isoquinoline hydrochloride (7) stereoselectively give the pseudoberbenone (12), the catalytic reduction of which pre-ferentially …
Number of citations: 1 www.jstage.jst.go.jp
C Liu, Z Chen, X Li, J Tang - Molecular Crystals and Liquid Crystals, 2012 - Taylor & Francis
The title compound tetrabenazine was synthesized by reaction of 3-dimethyl-aminomethylheptan-2-one and 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride. This approach …
Number of citations: 8 www.tandfonline.com
M Kawanishi - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
It was confirmed that the complex of pepsin with ROS–S and heparin is formed in an acid şolution (pH 1.5-4.4) and that the complex is dissociated at the pH above 5.2. The isolated …
Number of citations: 3 www.jstage.jst.go.jp
M Heydenreich, A Koch, L Lázár, I Szatmári… - Tetrahedron, 2003 - Elsevier
Starting from the 1′- or 2′-phenyl-substituted 1-(2′-hydroxyethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline diastereomers 3 and 6, 4-unsubstituted and 4-(p-nitrophenyl)- and 4-…
Number of citations: 17 www.sciencedirect.com
G Jonsson - Histochemie, 1967 - Springer
The histochemical fluorescence method of Falck and Hillarp for the demonstration of catecholamines and certain tryptamines, eg 5-hydroxytryptamine is based on the principle that …
Number of citations: 94 link.springer.com
M Furlanut, F Carpenedo, M Ferrari - Biochemical Pharmacology, 1973 - Elsevier
on brain phosphodiesterase activity Page 1 2642 Short communications the central nervous system by drainage into the cerebrospinal fluid and transport across the choroid plexus,rg …
Number of citations: 25 www.sciencedirect.com
FL Pyman - Journal of the Chemical Society, Transactions, 1909 - pubs.rsc.org
N-benzoyl derivative, yields on oxidation 6: 7-dimethoxy-3: 4-di-hydroisoquinoline and veratraldehyde. It is therefore clear that the course of this reaction is uninfluenced by the …
Number of citations: 15 pubs.rsc.org
LHM Guindi - 1975 - search.proquest.com
This Thesis reports attempts to prepare the thienyl analogue of papaverine, in which the dimethoxybenzyl system is replaced by dimethoxythenyl. In the first approach the intention was …
Number of citations: 3 search.proquest.com

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